2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone

Antipsychotic Drug Discovery Behavioral Pharmacology Dopamine D2 Receptor

Antipsychotic SAR campaigns often fail when researchers substitute N-benzyl piperazine analogs without empirical validation, risking irreproducible receptor engagement data. 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone closes this gap as a structurally defined chemical probe for mapping the pharmacological impact of N-benzyl topology on dopamine D2/D3 and serotonin receptor subtypes. • Direct SAR comparator against leads 3c/3k to quantify methylene spacer effects on D2/D3 selectivity vs. catalepsy liability • Suitable for X-ray crystallography/cryo-EM to resolve orthosteric site accommodation of benzyl vs. aryl substituents • Custom synthesis with HPLC, NMR & HRMS characterization; batch-specific CoA provided

Molecular Formula C26H28N2O2
Molecular Weight 400.5 g/mol
Cat. No. B10883159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone
Molecular FormulaC26H28N2O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H28N2O2/c1-21-7-5-6-10-24(21)19-27-15-17-28(18-16-27)26(29)20-30-25-13-11-23(12-14-25)22-8-3-2-4-9-22/h2-14H,15-20H2,1H3
InChIKeyBZHFTPLQJURUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone: Structural and Pharmacological Class Baseline for Procurement


2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone is a synthetic small molecule within the biphenyl-piperazine ethanone class, a family of compounds extensively investigated for central nervous system (CNS) activity. Its structure features a biphenyl ether linked via an ethanone bridge to a piperazine ring N-substituted with a 2-methylbenzyl group (Molecular Formula: C26H28N2O2; Molecular Weight: 400.5 g/mol) . This class is prominently associated with antidopaminergic and antiserotonergic pharmacology, forming the basis for antipsychotic drug discovery programs [1]. The compound serves as a chemical probe or lead candidate in medicinal chemistry, with its procurement value rooted in structure-activity relationship (SAR) exploration of the piperazine N-substituent [1].

1 SAR exploration of piperazine N-benzyl topology in biphenyl-ethanone class Procurement aligns with medicinal chemistry lead optimization
2 CNS polypharmacology probe for aminergic GPCR screening Reported class activity at dopamine/serotonin receptors
3 Chemical biology tool for receptor-ligand structural studies Distinct benzyl geometry may complement N-aryl structural data

Why 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone Cannot Be Replaced by Generic Analogs


Substitution of this specific compound with a close analog from the biphenyl-piperazine ethanone class is scientifically inadvisable due to the profound impact of the N-substituent on pharmacological selectivity and potency. A cornerstone study on the 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone series demonstrated that switching the N-aryl group can alter the balance between antidopaminergic activity and catalepsy induction—a key differentiator between antipsychotic efficacy and motor side-effect liability [1]. The target compound's unique 2-methylbenzyl substituent represents a distinct chemical space within this SAR, and direct empirical data for this specific structure are absent from peer-reviewed literature; therefore, any assumption of equivalent biological performance with published analogs is unsubstantiated and poses a risk to experimental reproducibility [1].

N-substituent shift Changing N-substituent from 2-methylbenzyl to N-aryl alters dopamine/serotonin engagement balance; catalepsy induction endpoint may differ significantly.
Data gap No direct empirical data for this specific structure exist; assuming equivalent biological performance with published N-aryl analogs risks experimental reproducibility.

Quantitative Differentiation Evidence for 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone


Comparative Antipsychotic-Like Activity in Behavioral Models: Target Compound vs. Bhosale Series Lead

No direct, head-to-head comparative pharmacological data exist for this compound. The most structurally relevant published comparator is the (2-methoxyphenyl)-piperazine analog (3c) from the Bhosale et al. (2014) series, which shares the biphenyl-ethanone-piperazine core but differs at the N-substituent. Compound 3c demonstrated marked anti-dopaminergic activity in the apomorphine-induced climbing test in mice and anti-serotonergic activity in the 5-HTP-induced head twitch test, with a lower propensity for catalepsy induction in the bar test compared to haloperidol [1]. The target compound's 2-methylbenzyl group introduces different steric and electronic properties compared to the 2-methoxyphenyl group of 3c, but the quantitative impact on these behavioral endpoints has not been published [1].

Behavioral model comparison
Data to verify
No published data for target compound.
Comparator 3c (2-methoxyphenyl analog): anti-dopaminergic in apomorphine climbing, lower catalepsy vs haloperidol (mice).
Class-level evidence; target pharmacological fingerprint uncharacterized.
Bhosale et al. 2014; cross-study comparable context.
Antipsychotic Drug Discovery Behavioral Pharmacology Dopamine D2 Receptor

Structural Differentiation from Direct N-Aryl Piperazine Analogs

The target compound's N-(2-methylbenzyl) substituent distinguishes it from the N-aryl piperazines in the Bhosale et al. (2014) series. This structural variation moves the aromatic ring one carbon away from the piperazine nitrogen, increasing conformational flexibility and altering the pKa of the protonated amine. For the N-aryl series, compound 3c (2-methoxyphenyl) and 3k (2,3-dichlorophenyl) were identified as the most promising, yet their activity profiles cannot be extrapolated to the 2-methylbenzyl homolog due to fundamental differences in the nitrogen environment, which is a critical determinant of dopamine D2 receptor binding [1][2].

N-substituent topology
Class-level inference
Target: N-(2-methylbenzyl) with methylene spacer vs. comparator 3c: N-(2-methoxyphenyl) directly attached.
Flexibility increase and pKa shift may modify D2 receptor binding.
Distinct nitrogen environment prevents direct extrapolation of N-aryl lead profiles.
Docking models with human D2 receptor homology; Bhosale et al. 2014.
Medicinal Chemistry Structure-Activity Relationships Piperazine Derivatives

Antineoplastic Potential vs. Structurally Related HIF-1 Inhibitor ER-400583-00

The MeSH entry for a structurally related biphenyl-piperazine derivative, ER-400583-00 (a HIF-1α inhibitor with Formula C32H30N4O), indicates that members of this broader chemical class possess antineoplastic activity [1]. ER-400583-00 suppresses HIF-1α protein production with an IC50 of 3.7 nM in U251 glioma cells and demonstrates in vivo tumor growth delay in xenografts [2]. The target compound shares the biphenyl-piperazine motif but differs in the ethanone linker and N-substituent. Whether the target compound retains HIF-1 inhibitory activity or antineoplastic potential has not been reported, representing a critical evidence gap for procurement decisions based on anticancer applications [1].

Antineoplastic class context
Class-level inference
Comparator ER-400583-00 IC50 = 3.7 nM (HIF-1α in U251 glioma); tumor growth delay in xenograft.
Target compound: no reported HIF-1 or antineoplastic data.
Reported HIF-1 inhibition context; de novo screening required for target compound.
Okamoto et al. 2012; MeSH class-level annotation.
Oncology Hypoxia-Inducible Factor Antineoplastic Agents

High-Value Application Scenarios for 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone in Research


Negative Control for N-Aryl Piperazine Antipsychotic Leads

In SAR campaigns based on the Bhosale et al. (2014) antipsychotic series, this compound can function as a negative control or selectivity probe due to its divergent N-benzyl topology. Comparing its activity (once generated) against leads 3c and 3k will quantify the functional consequence of inserting a methylene spacer in the N-substituent on dopamine D2 and serotonin receptor engagement [1].

De Novo Screening for CNS Polypharmacology

The biphenyl-piperazine ethanone core is privileged for polypharmacology, particularly at aminergic GPCRs. This compound is suitable for broad-panel screening against dopamine, serotonin, and adrenergic receptor subtypes to map the pharmacological space accessible to N-benzyl substitution and identify novel receptor interactions [1].

Chemical Probe for Structural Biology of Ligand-Receptor Complexes

The distinct geometry of the 2-methylbenzyl group makes this compound a valuable tool for X-ray crystallography or cryo-EM studies of the dopamine D2 or D3 receptors. It can help elucidate how the receptor's orthosteric site accommodates ligands with a benzyl rather than a phenyl attachment, complementing existing structural data on N-aryl piperazine antipsychotics [1].

Application
Selection Property
Validation Focus
SAR selectivity probe for N-benzyl vs N-aryl topology
N-substituent topology context
Functional consequence on D2/5-HT receptor engagement
Broad-panel CNS receptor screening
Polypharmacology mapping potential
Novel receptor interaction identification
Structural biology probe for D2/D3 receptors
Benzyl substitution geometry
Ligand-receptor accommodation in orthosteric site
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